COC(=O)C(=C)C(F)(F)F
. The InChI key for this compound is GTRBXMICTQNNIN-UHFFFAOYSA-N
.
Methyl 2-(trifluoromethyl)acrylate is a fluorinated organic compound classified as an acrylate. It is characterized by the presence of a trifluoromethyl group attached to the second carbon of the acrylate backbone, which significantly influences its chemical reactivity and physical properties. This compound is of interest in various fields, including materials science and polymer chemistry, due to its unique characteristics.
The synthesis of methyl 2-(trifluoromethyl)acrylate can be achieved through several methods, including:
Synthesis typically involves controlling reaction conditions such as temperature, solvent choice (e.g., polar aprotic solvents), and the presence of additives to enhance yield and selectivity. The use of activated zinc in aprotic solvents has been reported to yield methyl 2-(trifluoromethyl)acrylate efficiently .
Methyl 2-(trifluoromethyl)acrylate participates in various chemical reactions typical for acrylates, including:
The polymerization process can be initiated using various methods, including thermal initiation or using radical initiators. The resulting polymers exhibit enhanced thermal stability and unique mechanical properties due to the presence of fluorinated groups.
The mechanism of action for the polymerization of methyl 2-(trifluoromethyl)acrylate typically involves:
The kinetics of polymerization are influenced by factors such as temperature, concentration of initiators, and presence of solvents, which can significantly affect the molecular weight and polydispersity index of the resulting polymers .
Methyl 2-(trifluoromethyl)acrylate finds applications in various scientific fields:
This method transforms 3,3,3-trifluoropropene (TFP) into MTFMA using cobalt-based catalysts under syngas (CO/H₂). The reaction proceeds via carbonylative insertion, where Co₂(CO)₈ generates active hydridocobalt tetracarbonyl species. These coordinate with TFP, forming a π-complex that undergoes migratory insertion into the Co–H bond. Subsequent carbonylation yields an acyl-cobalt intermediate, which is trapped by methanol to form MTFMA [1]. Key parameters include:
Table 1: Hydrocarbonylation Performance with Cobalt Catalysts
Catalyst System | Temp (°C) | Conversion (%) | MTFMA Yield (%) | Major Byproducts |
---|---|---|---|---|
Co₂(CO)₈ | 80 | 95 | 78 | β-Trifluoromethyl acrylate esters |
Co₂(CO)₈/PBu₃ | 100 | 99 | 65 | Saturated esters |
Co₂(CO)₈/CO₂(CO)₈ | 90 | 92 | 83 | <5% oligomers |
Sterically hindered phosphine ligands (e.g., PBu₃) reduce side reactions but slow reaction kinetics [1] [5].
Palladium catalysis enables MTFMA synthesis from 2-bromo-3,3,3-trifluoropropene (BTP) and methanol under CO. The mechanism involves:
Ligand design critically controls selectivity. RuPhos (dicyclohexylbiarylphosphine) achieves 89% yield in toluene at 100°C under 8 atm CO due to:
Table 2: Palladium Catalyst Screening for BTP Carbonylation
Ligand | Solvent | Base | Time (h) | MTFMA Yield (%) |
---|---|---|---|---|
PCy₃ | Dioxane | NaHCO₃ | 12 | 45 |
XPhos | Dioxane | NaHCO₃ | 12 | 38 |
RuPhos | Toluene | NEt₃ | 12 | 89 |
RuPhos | DMF | NEt₃ | 12 | 14 |
Non-catalytic routes involve two stages:
This route suffers from lower atom economy (65% overall yield) versus hydrocarbonylation.
Solvent polarity directly influences catalytic cycles:
Critical additives:
Three key hurdles impede large-scale MTFMA manufacturing:1. Catalyst cost and recovery:- Pd-based systems lack efficient recycling (turnover number <100)- Cobalt residues require energy-intensive purification [1] [4]2. Gas handling logistics:- High-pressure syngas reactors (150 atm) demand specialized infrastructure- CO safety protocols increase operating costs3. Product stability:- MTFMA polymerizes above 30°C without stabilizers- Storage at 2–8°C with TEMPO increases handling expenses [3]
Process intensification approaches include:
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